![molecular formula C12H22F3NO2 B13807473 10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
10-[(Trifluoroacetyl)amino]-1-decanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(Trifluoroacetyl)amino]-1-decanol is an organic compound characterized by the presence of a trifluoroacetyl group attached to an amino group, which is further connected to a decanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Trifluoroacetyl)amino]-1-decanol typically involves the reaction of 10-amino-1-decanol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:
Starting Material: 10-amino-1-decanol
Reagent: Trifluoroacetic anhydride
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
10-[(Trifluoroacetyl)amino]-1-decanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 10-[(Trifluoroacetyl)amino]-1-decanone or 10-[(Trifluoroacetyl)amino]-1-decanoic acid.
Reduction: Formation of 10-amino-1-decanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
10-[(Trifluoroacetyl)amino]-1-decanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of 10-[(Trifluoroacetyl)amino]-1-decanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the decanol chain can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
10-[(Trifluoroacetyl)amino]-1-dodecanol: Similar structure with a longer carbon chain.
10-[(Trifluoroacetyl)amino]-1-octanol: Similar structure with a shorter carbon chain.
10-[(Trifluoroacetyl)amino]-1-hexanol: Similar structure with an even shorter carbon chain.
Uniqueness
10-[(Trifluoroacetyl)amino]-1-decanol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications where both solubility and membrane interaction are important.
特性
分子式 |
C12H22F3NO2 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(10-hydroxydecyl)acetamide |
InChI |
InChI=1S/C12H22F3NO2/c13-12(14,15)11(18)16-9-7-5-3-1-2-4-6-8-10-17/h17H,1-10H2,(H,16,18) |
InChIキー |
JVTQOWUYWRMDFS-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCO)CCCCNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
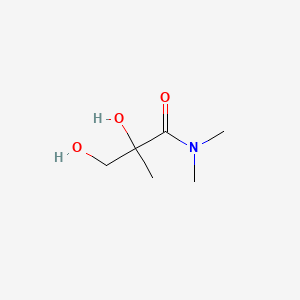

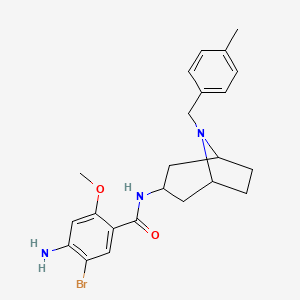

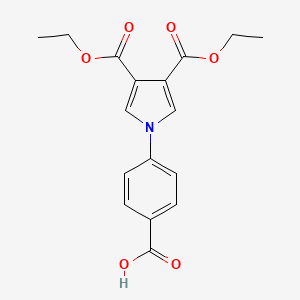
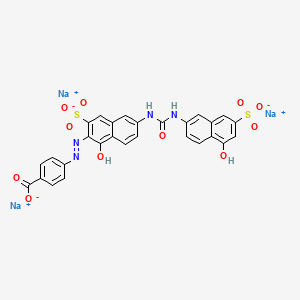

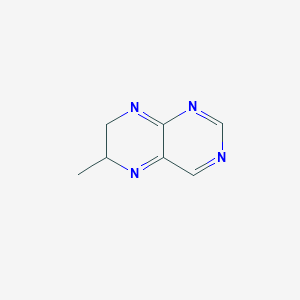
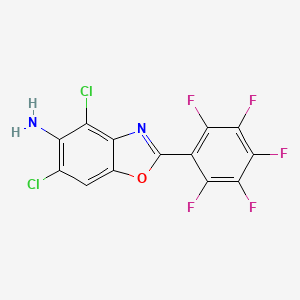
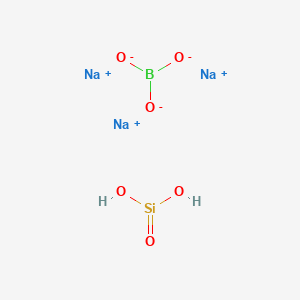
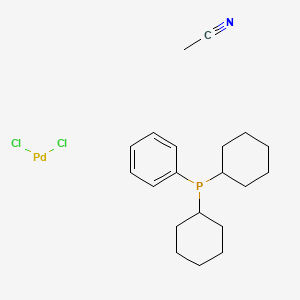
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
